molecular formula C21H20FN3O3 B3411529 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide CAS No. 920157-59-1

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide

Cat. No.: B3411529
CAS No.: 920157-59-1
M. Wt: 381.4 g/mol
InChI Key: QPPIBLIPXDMVGD-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-Ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-ethoxyphenyl group at position 6 and an ethoxyethyl linker connected to a 3-fluorobenzamide moiety. The ethoxy group and fluorine substituent likely enhance metabolic stability and lipophilicity, critical for bioavailability .

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-2-27-18-8-6-15(7-9-18)19-10-11-20(25-24-19)28-13-12-23-21(26)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPIBLIPXDMVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The process begins with the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form the pyridazine core. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require refluxing in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key Compounds for Comparison :

Ponatinib (3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide)

  • Structural Overlap : Both compounds feature a benzamide scaffold and pyridazine-related heterocycles.
  • Divergence : Ponatinib includes an imidazo-pyridazine ethynyl group and a trifluoromethylphenyl moiety, contributing to its role as a multi-kinase inhibitor (e.g., RET, BCR-ABL). In contrast, the target compound lacks the ethynyl linker and trifluoromethyl group but incorporates a 4-ethoxyphenyl group, which may favor different target interactions.

Autotaxin Modulator (Example 1.1 from : l-(6-(4-(((6-((6-(trifluoromethyl)pyridin-3-yl)methoxy)pyridazin-3-yl)amino)methyl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)ethan-l-one) Shared Features: Pyridazine core and ether linkages. Key Differences: The autotaxin modulator employs a spiro ring system and trifluoromethylpyridine, enhancing binding to the autotaxin active site.

3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide (CAS 137641-01-1)

  • Commonality : Fluorinated benzamide backbone.
  • Variation : The pyridin-3-yloxy group in this compound differs from the pyridazin-3-yloxy group in the target molecule. Pyridazine’s electron-deficient nature may confer stronger hydrogen-bonding capacity compared to pyridine.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis
Property Target Compound Ponatinib Autotaxin Modulator CAS 137641-01-1
Molecular Weight ~420 g/mol (estimated) 533.47 g/mol ~550 g/mol (estimated) 342.3 g/mol
Key Substituents 4-ethoxyphenyl, 3-fluorobenzamide Trifluoromethyl, imidazo-pyridazine Trifluoromethylpyridine, spiro ring Pyridin-3-yloxy, dual fluorine
Therapeutic Target Hypothesized: Kinases or autotaxin RET, BCR-ABL kinases Autotaxin (fibrotic diseases) Undisclosed (structural probe)
Solubility Moderate (ethoxy group enhances) Low (high lipophilicity) Low (spiro system) Moderate (polar pyridine)

Research Findings and Implications

  • Kinase Inhibition Potential: The benzamide-pyridazine scaffold in the target compound shares similarities with Ponatinib, suggesting possible kinase inhibitory activity. However, the absence of an ethynyl linker may limit its potency against RET or BCR-ABL .
  • Autotaxin Modulation : The pyridazine core aligns with autotaxin inhibitors (), but the 4-ethoxyphenyl group may reduce binding affinity compared to trifluoromethylpyridine derivatives. This could position the compound as a lead for further optimization in fibrotic disease drug development .
  • Metabolic Stability : Fluorine atoms and ethoxy groups typically improve metabolic stability by resisting oxidative degradation. This contrasts with the autotaxin modulator’s spiro system, which may introduce metabolic vulnerabilities .

Biological Activity

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide is a synthetic compound notable for its complex molecular structure, which includes a pyridazine core, an ethoxyphenyl substituent, and a fluorobenzamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C15H15F2N3O3
  • Molecular Weight : 307.30 g/mol
  • CAS Number : 920157-59-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Core : The reaction begins with 4-ethoxyphenylhydrazine and ethyl acetoacetate.
  • Coupling Reaction : The resultant pyridazine is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its interaction with specific molecular targets within cells.

The mechanism of action involves binding to various enzymes and receptors, influencing cellular pathways related to inflammation and cancer progression. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, affecting signal transduction pathways.

Research Findings

Several studies have highlighted the biological potential of this compound:

  • Antitumor Activity : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Research has shown that this compound can reduce inflammatory markers in cell cultures, suggesting potential use in treating inflammatory diseases.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

StudyObjectiveFindings
Study 1Evaluate antitumor effectsSignificant reduction in tumor cell viability in breast cancer cell lines
Study 2Assess anti-inflammatory effectsDecreased levels of TNF-alpha and IL-6 in activated macrophages
Study 3Investigate mechanism of actionIdentified inhibition of specific kinases involved in cancer signaling pathways

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Substitution reactions under alkaline conditions to introduce the pyridazine core (e.g., coupling 4-ethoxyphenyl groups to pyridazin-3-yl derivatives) .
  • Step 2 : Etherification or thioetherification to attach the ethoxyethyl side chain .
  • Step 3 : Amide coupling using reagents like EDCI/HOBt to form the benzamide moiety .

Q. Key Characterization Techniques :

  • NMR Spectroscopy : Confirm regiochemistry and purity (e.g., ¹H/¹³C NMR for aromatic protons and fluorinated groups) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for exact mass determination) .
  • HPLC : Assess purity (>95% recommended for pharmacological studies) .

Q. What standard assays are used to evaluate the biological activity of this compound?

  • In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer potential .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based assays for IC₅₀ determination) .
  • Anti-inflammatory Activity : ELISA-based measurement of TNF-α or IL-6 suppression in macrophage models .

Q. How can researchers determine the compound’s physicochemical properties for formulation studies?

  • Solubility : Shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification .
  • Lipophilicity : Calculate logP values using reversed-phase HPLC .
  • Stability : Accelerated stability studies (40°C/75% RH) monitored via HPLC to assess degradation .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • Rational Design :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide moiety to improve metabolic stability .
    • Replace the ethoxyphenyl group with a 4-methoxyphenyl or fluorophenyl variant to optimize target binding .
  • SAR Studies : Compare analogues using molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. What strategies resolve contradictory data in pharmacological studies?

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Dose-Response Analysis : Replicate studies across multiple cell lines or animal models to confirm reproducibility .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

  • Optimization Variables :
    • Catalysts : Test Pd(OAc)₂ vs. PdCl₂ for coupling reactions .
    • Solvent Systems : Compare DMF (polar aprotic) vs. THF (low polarity) for amide bond formation .
    • Temperature : Incremental adjustments (e.g., 60°C → 80°C) to accelerate sluggish steps .

Q. What advanced techniques elucidate the compound’s ADMET properties?

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Caco-2 Permeability : Assess intestinal absorption potential using monolayer transepithelial resistance .
  • hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risks .

Q. How can crystallography and molecular modeling improve target validation?

  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding modes .
  • MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to study conformational stability in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide

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